

Application Notes and Protocols for Sodium Dibutylthiocarbamate in Copper Ore Flotation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dibutylthiocarbamate*

Cat. No.: *B085643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dibutylthiocarbamate (SDDD) is a sulphydryl collector with a strong affinity for copper sulfide minerals, particularly chalcopyrite (CuFeS_2). Its application in froth flotation is advantageous due to its superior collecting power and enhanced selectivity against iron sulfides, such as pyrite, when compared to traditional xanthate collectors. This document provides detailed application notes, experimental protocols, and a summary of performance data based on available literature for dithiocarbamate-class collectors. While specific quantitative data for **sodium dibutylthiocarbamate** as a standalone collector is limited in publicly available literature, the following information, derived from studies on closely related dithiocarbamates and comparative analyses, serves as a comprehensive guide for its application in copper ore flotation.

Dithiocarbamates, including SDDD, function by chemisorbing onto the mineral surface, forming strong, insoluble metal-dithiocarbamate complexes that render the mineral hydrophobic.^[1] This increased hydrophobicity facilitates the attachment of the mineral particles to air bubbles, allowing for their separation from hydrophilic gangue minerals in the flotation cell. The optimal performance of dithiocarbamate collectors is typically observed in a slightly alkaline pH range of 8 to 9.^[1]

Data Presentation: Performance of Dithiocarbamate and Comparative Collectors

The following tables summarize the flotation performance of dithiocarbamate-class collectors and other common collectors under various experimental conditions. This data is compiled from multiple studies and is intended to provide a comparative benchmark for experimental design.

Table 1: Flotation Recovery of Chalcopyrite with a Dithiocarbamate Collector at Varying pH

pH	Collector Dosage (mg/L)	Chalcopyrite Recovery (%)	Pyrite Recovery (%)
5.0	10.0	~88	<20
6.0	10.0	~92	<20
7.0	10.0	~94	<20
8.0	10.0	95.5	<20
9.0	10.0	~93	<18
10.0	10.0	~90	<15
11.0	10.0	~87	<15
12.0	10.0	~85	<15

Note: Data is representative of dithiocarbamate-class collectors and may vary for **sodium dibutylthiocarbamate**.

Table 2: Effect of Collector Dosage on Chalcopyrite Recovery at Optimal pH (8.0)

Collector	Dosage (mg/L)	Chalcopyrite Recovery (%)	Pyrite Recovery (%)
Dithiocarbamate-type	2.0	~75	<15
4.0	~85	<15	
6.0	~92	<15	
8.0	95.2	<15	
10.0	~95.5	<15	
12.0	~95.5	<15	

Note: Data is representative of dithiocarbamate-class collectors and may vary for **sodium dibutylthiocarbamate**.

Table 3: Comparative Flotation of Artificially Mixed Chalcopyrite/Pyrite Ore

Collector	Dosage (mg/L)	pH	Copper Recovery (%)	Copper Grade in Concentrate (%)
S-allyl-O, O'-dibutyl phosphorodithioate (ADTP)	8.0	8.0	95.74	23.38
O-isopropyl-N-ethyl thionocarbamate (Z200)	8.0	8.0	83.03	16.93
Dibutyl dithiophosphate (DTP)	8.0	8.0	92.52	20.60

This table provides a comparison with other collector types to illustrate the potential performance of selective collectors.[\[2\]](#)

Experimental Protocols

Synthesis of Sodium Dibutylthiocarbamate

A general method for the synthesis of sodium N,N-dialkyldithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of sodium hydroxide.[3]

Materials:

- Dibutylamine
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Methanol (anhydrous)

Procedure:

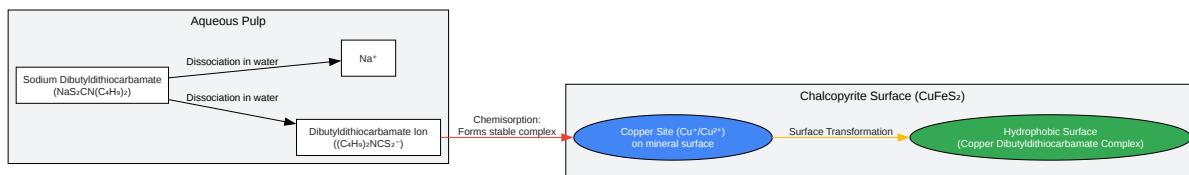
- In a two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide in 175 mL of pure methanol.
- To this solution, add 100 mmol of dibutylamine.
- While stirring the mixture at room temperature, add 100 mmol of carbon disulfide dropwise.
- After the addition of carbon disulfide is complete, continue stirring for one hour.
- Allow the reaction mixture to stand overnight.
- Evaporate the solvent under reduced pressure to obtain the **sodium dibutylthiocarbamate** salt.[3]

Laboratory-Scale Chalcopyrite Flotation Protocol

This protocol outlines a standard procedure for evaluating the flotation performance of **sodium dibutylthiocarbamate** on a copper ore sample.

Materials and Equipment:

- Representative copper ore sample (e.g., chalcopyrite-rich), ground to a desired particle size (typically 80% passing 75 μm).
- Laboratory flotation cell (e.g., Denver-type) with variable speed impeller and air sparging capabilities.
- pH meter.
- **Sodium dibutyldithiocarbamate** (SDDD) stock solution (e.g., 1% w/v in deionized water).
- pH modifier: Lime (CaO) or sodium hydroxide (NaOH) solution.
- Frother: Methyl isobutyl carbinol (MIBC) or pine oil.
- Deionized water.

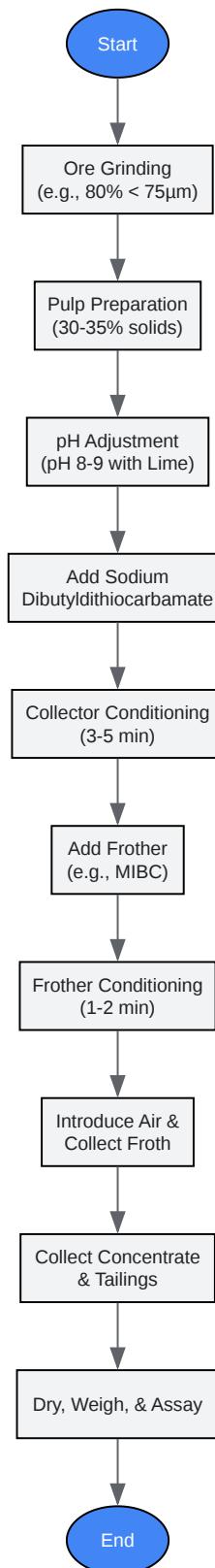

Procedure:

- Pulp Preparation: Prepare a slurry of the ground ore with deionized water to a specific pulp density (e.g., 30-35% solids by weight) in the flotation cell.
- pH Adjustment: Start the impeller and adjust the pulp pH to the desired level (e.g., 8.0-9.0) using the pH modifier. Allow the pH to stabilize for 2-3 minutes.
- Collector Conditioning: Add the required dosage of the **sodium dibutyldithiocarbamate** stock solution to the pulp. Condition the pulp for a set time (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
- Frother Addition and Conditioning: Add the frother at a predetermined dosage and condition for an additional 1-2 minutes.
- Flotation: Introduce air into the cell at a controlled flow rate to generate bubbles. Collect the mineralized froth for a specific duration (e.g., 5-10 minutes).
- Product Collection and Analysis: Collect both the concentrate (froth) and tailings (remaining slurry). Dry, weigh, and assay both products for copper content to determine recovery and concentrate grade.

Mandatory Visualizations

Adsorption Mechanism of Sodium Dibutylthiocarbamate on Chalcopyrite

The primary mechanism of action for **sodium dibutylthiocarbamate** is the chemisorption of the dibutylthiocarbamate anion onto the chalcopyrite surface. This process involves the formation of a stable copper-dithiocarbamate complex, which renders the mineral surface hydrophobic.



[Click to download full resolution via product page](#)

Caption: Adsorption of **Sodium Dibutylthiocarbamate** on Chalcopyrite.

Experimental Workflow for Chalcopyrite Flotation

The following diagram illustrates the sequential steps involved in a typical laboratory flotation experiment to evaluate the efficacy of **sodium dibutylthiocarbamate**.

[Click to download full resolution via product page](#)

Caption: Laboratory Flotation Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. [asianpubs.org](https://www.asianpubs.org) [asianpubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Dibutyldithiocarbamate in Copper Ore Flotation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085643#sodium-dibutyldithiocarbamate-in-copper-ore-flotation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

